molecular formula C11H15N3S2 B2370873 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 847503-19-9

5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2370873
CAS No.: 847503-19-9
M. Wt: 253.38
InChI Key: UCRREUIQXDNIHO-UHFFFAOYSA-N
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Description

5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the thiophene or triazole rings.

Scientific Research Applications

5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thiophene ring and a triazole ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4,5-dimethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-4-5-14-10(12-13-11(14)15)9-6-16-8(3)7(9)2/h6H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRREUIQXDNIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CSC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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